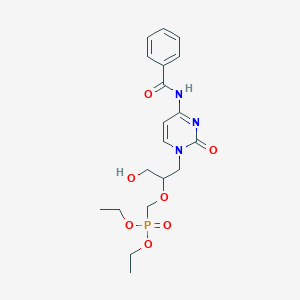
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a compound featuring both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps:
Formation of the Benzamido Group: : Starting with benzamide, which is reacted with a suitable reagent to form the 4-benzamido group.
Formation of the Pyrimido[4,5-d]pyrimidine Ring: : This involves the cyclization of suitable precursor molecules.
Introduction of the Hydroxypropan-2-yl Group: : Incorporation through specific hydroxylation reactions.
Phosphorylation: : Using diethyl phosphorochloridate or diethyl phosphite under anhydrous conditions.
Industrial Production Methods
On an industrial scale, this compound is synthesized using optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts where necessary.
化学反応の分析
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group.
Reduction: : Selective reduction of certain functional groups while preserving others.
Substitution: : Nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or phosphorus atom.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction.
Substituents: : Halides and anhydrous conditions for substitution reactions.
Major Products
Oxidation Products: : Corresponding ketones or acids from the hydroxyl group oxidation.
Reduction Products: : Reduced forms such as amines or alcohols.
Substitution Products: : Compounds with newly introduced substituents.
科学的研究の応用
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has diverse applications:
Chemistry: : Used in studying the reactivity and synthesis of complex organic molecules.
Biology: : Its analogs are often studied for their roles in biochemical processes.
Medicine: : Potential therapeutic agent, particularly in treating diseases involving abnormal cellular proliferation.
Industry: : Utilized in the development of new materials and catalysts.
作用機序
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Inhibits key enzymes involved in cellular processes.
Signal Pathway Modulation: : Alters signaling pathways, particularly those regulating cell growth and apoptosis.
類似化合物との比較
Similar compounds include:
Diethyl ((1-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Shares a similar backbone but different side groups, leading to variations in activity.
Diethyl ((1-(4-benzoylamino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Also similar but with a benzoyl group instead of benzamido, affecting its properties.
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate stands out due to its unique combination of functional groups and its potential for diverse applications.
生物活性
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate, a phosphonate compound, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement involving a phosphonate group linked to a pyrimidine derivative. Below are key properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N3O7P |
| Molecular Weight | 439.399 g/mol |
| CAS Number | 132336-36-8 |
| LogP | 2.1697 |
| Polar Surface Area | 138.79 Ų |
This compound exhibits various biological activities primarily attributed to its interaction with cellular pathways involved in cancer progression.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. Specifically, it has been shown to cause G1 phase arrest in acute promyelocytic leukemia (APL) cells, leading to differentiation and apoptosis at varying concentrations .
Case Studies and Research Findings
- Antileukemic Activity : A pivotal study demonstrated that diethyl phosphonate derivatives can effectively induce differentiation and apoptosis in APL models. Flow cytometry results revealed that treatment with the compound resulted in increased terminal differentiation when combined with All-Trans Retinoic Acid, suggesting its potential as a therapeutic agent in APL .
- Pharmacological Studies : Investigations into the pharmacodynamics of diethyl phosphonates have shown that they can modulate key signaling pathways involved in tumor growth and survival. The compounds were found to interact with various enzymes and receptors that play critical roles in cancer cell proliferation and metastasis.
- Safety Assessments : Evaluations conducted by regulatory bodies have confirmed the safety profile of diethyl phosphonates when used within specified limits, particularly in food contact materials where they exhibit antioxidant properties . This suggests a favorable safety margin for therapeutic applications as well.
特性
IUPAC Name |
N-[1-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNVSZEUBNGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N3O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563919 |
Source


|
| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132336-36-8 |
Source


|
| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














